ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-25-18(24)12-8-10-14(11-9-12)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-11,13H,2-7,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVZEOGIXBKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include formamide, formic acid, urea, thiourea, and various acylating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxothiazole ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Methodological Insights
- Synthesis : Thiazole cores are typically synthesized via Hantzsch cyclization. The sulfanylidene group may arise from thiourea precursors under oxidative conditions.
- Crystallography : SHELXL is widely used to resolve tautomerism in sulfanylidene-containing compounds, as seen in related structures .
Biologische Aktivität
Ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in antimicrobial and anticancer research.
Structural Characteristics
The compound features:
- An ethyl ester group
- An amino group
- A thiazole ring substituted with a cyclohexylcarbamoyl group and a sulfanylidene functional group
These components suggest potential interactions with various biological targets, including enzymes and receptors. The thiazole moiety is particularly notable for its role in enhancing biological activity.
Antimicrobial Properties
Preliminary studies indicate that ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate exhibits promising antibacterial and antifungal properties . Similar thiazole derivatives have shown significant activity against various pathogens, suggesting that this compound may follow suit.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Ethyl 4-[4-amino...] | Antibacterial | E. coli, S. aureus | |
| Thiazole Derivative A | Antifungal | C. albicans | |
| Thiazole Derivative B | Antibacterial | P. aeruginosa |
Anticancer Activity
Research has also pointed towards the anticancer potential of this compound. Studies on structurally related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study involving thiazole derivatives showed that compounds with similar structures to ethyl 4-[4-amino...] effectively reduced the viability of several cancer cell lines in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
The interaction studies involving this compound focus on its binding affinity to specific enzymes that play crucial roles in metabolic pathways. Techniques such as molecular docking simulations are employed to evaluate these interactions. Preliminary findings suggest that the compound may inhibit enzyme activity, which could lead to its therapeutic effects.
Synthesis Pathways
The synthesis of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step synthetic pathways that include:
- Formation of the thiazole ring.
- Introduction of the cyclohexylcarbamoyl group.
- Esterification to form the ethyl ester.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
